Cas no 84434-82-2 (1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-)
84434-82-2 structure
Product Name:1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-
CAS No:84434-82-2
MF:C13H21ClN2
MW:240.772242307663
CID:732309
PubChem ID:339973
Update Time:2025-04-19
1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl-
- NSC-369053
- DTXSID90321054
- AKOS015156053
- N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine
- N'-(6-CHLORO-ORTHO-TOLYL)-N,N-DIETHYLETHYLENEDIAMINE
- NSC369053
- 84434-82-2
-
- Inchi: 1S/C13H21ClN2/c1-4-16(5-2)10-9-15-13-11(3)7-6-8-12(13)14/h6-8,15H,4-5,9-10H2,1-3H3
- InChI Key: SXUAELKXXOQWCO-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C)=C1NCCN(CC)CC
Computed Properties
- Exact Mass: 240.139326
- Monoisotopic Mass: 240.139326
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 3.7
Experimental Properties
- Density: 1.061
- Boiling Point: 346.4°Cat760mmHg
- Flash Point: 163.3°C
- Refractive Index: 1.551
1,2-Ethanediamine,N2-(2-chloro-6-methylphenyl)-N1,N1-diethyl- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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